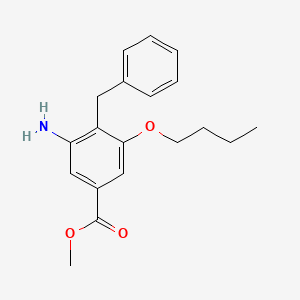
Methyl 3-amino-4-benzyl-5-butoxybenzoate
Cat. No. B8568982
Key on ui cas rn:
62300-70-3
M. Wt: 313.4 g/mol
InChI Key: GJQORHCEPVMROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04247550
Procedure details


By replacing in Example 4 methyl 3-amino-4-benzyl-5-sulfamylbenzoate with an equimolar amount of methyl 5-amino-4-benzyl-3-n-butoxybenzoate (mp 82°-83° C.) and following the procedure described, 5-amino-4-benzyl-3-n-butoxybenzyl alcohol is obtained with a melting point of 105°-107° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
NC1C=C(C=C(S(=O)(=O)N)C=1CC1C=CC=CC=1)C(OC)=O.[NH2:23][C:24]1[C:25]([CH2:39][C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)=[C:26]([O:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH:27]=[C:28]([CH:33]=1)[C:29](OC)=[O:30]>>[NH2:23][C:24]1[C:25]([CH2:39][C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=2)=[C:26]([O:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH:27]=[C:28]([CH:33]=1)[CH2:29][OH:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C=C(C(=O)OC)C1)OCCCC)CC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C=C(CO)C1)OCCCC)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
